molecular formula C7H9NOS B2957247 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one CAS No. 1368539-14-3

1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one

Cat. No.: B2957247
CAS No.: 1368539-14-3
M. Wt: 155.22
InChI Key: NFEIPOAUQYXBSX-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound is notable for its aromatic properties and the presence of reactive positions that allow for various chemical reactions. The thiazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of α-haloketones with thiourea under basic conditions, leading to the formation of the thiazole ring . The reaction conditions often involve solvents like ethanol or methanol and require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one involves its interaction with biological targets through its thiazole ring. The aromaticity and electron-rich nature of the thiazole ring allow it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole-containing compounds have been shown to interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methyl-1,3-thiazol-5-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(9)3-7-4-8-6(2)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIPOAUQYXBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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